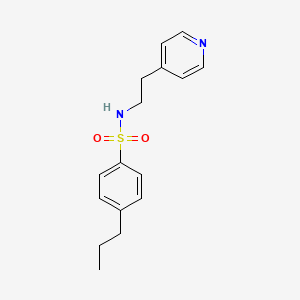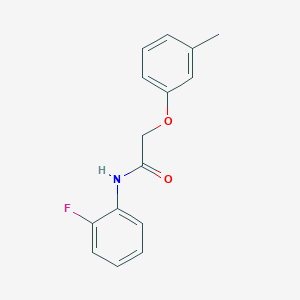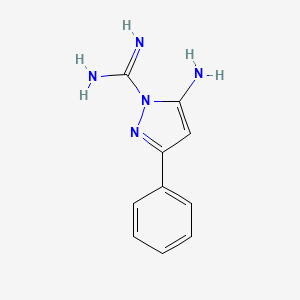
4-propyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related benzenesulfonamide compounds involves various chemical reactions. One study describes the electrochemical synthesis of copper(II) and nickel(II) complexes with 4-methyl-N-(2-pyridin-2-yl-ethyl)benzenesulfonamide, highlighting the method's efficiency and specificity (Dura´n et al., 1997).
Molecular Structure Analysis
The molecular structure of similar benzenesulfonamide derivatives has been extensively studied. For example, the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide demonstrate significant hydrogen bonding and π-π stacking interactions, influencing the compound's overall conformation and stability (Jacobs et al., 2013).
Chemical Reactions and Properties
Various chemical reactions involving benzenesulfonamides have been reported. For instance, the formation of bis{4-methyl-N-(2-pyridin-2-yl-ethyl)benzenesulfonamide}copper(II) via electrochemical oxidation highlights the compound's reactivity and potential for forming complex structures (Dura´n et al., 1997).
Physical Properties Analysis
The physical properties of benzenesulfonamides depend on their molecular structure. Studies on similar compounds show that variations in molecular conformation can lead to differences in properties like melting points, solubility, and crystal structure (Jacobs et al., 2013).
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
4-Propyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide derivatives have been studied for their application in catalysis, particularly in transfer hydrogenation reactions. A study by Ruff et al. (2016) involved the synthesis of Cp*Ir(pyridinesulfonamide)Cl precatalysts, including derivatives similar to 4-propyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide. These precatalysts showed high activity in the transfer hydrogenation of various ketones, including aryl, diaryl, and α,β-unsaturated ketones, under base-free conditions. Remarkably, the catalysis experiments could be conducted in air without the need for dried and degassed substrates or basic additives, demonstrating the robustness and practical applicability of these catalytic systems (Ruff, Kirby, Chan, & O'Connor, 2016).
Antimicrobial and Anticancer Activity
Sulfonamide derivatives, including those related to 4-propyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide, have been explored for their biological activities. A study by Ijuomah, Ike, and Obi (2022) on N-pyridin-3-yl-benzenesulfonamide showcased significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Although this study did not specifically mention 4-propyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide, it highlights the potential of sulfonamide derivatives in antimicrobial applications (Ijuomah, Ike, & Obi, 2022). Furthermore, Ghorab and Al-Said (2012) investigated novel indenopyridine derivatives with a structure related to 4-propyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide, revealing significant anticancer activity against the breast cancer cell line MCF7, with some compounds showing higher potency than the reference drug Doxorubicin (Ghorab & Al-Said, 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-propyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-2-3-14-4-6-16(7-5-14)21(19,20)18-13-10-15-8-11-17-12-9-15/h4-9,11-12,18H,2-3,10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYRKSLSFXKLDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-bromo-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5569230.png)
![methyl 2-[(2-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5569232.png)



![ethyl 2-{[(2-ethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5569251.png)
![1-[(4-methyl-5-{1-[(3E)-pent-3-enoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-ol](/img/structure/B5569260.png)

![4,11-dinitropentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaene](/img/structure/B5569272.png)
![8-(2-fluorobenzoyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5569289.png)
![4-{2-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-2-yl]ethyl}phenol](/img/structure/B5569293.png)
![N'-(2,4-dichlorophenyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5569308.png)
![1-{3-[(6-bromo-4-quinazolinyl)amino]phenyl}ethanone](/img/structure/B5569316.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5569318.png)